2,4-Difluoro-1-isocyanobenzene

Descripción general

Descripción

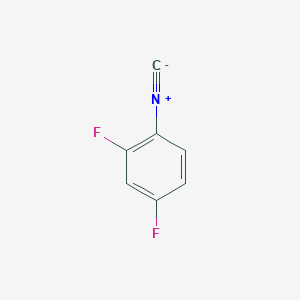

2,4-Difluoro-1-isocyanobenzene is an organic compound characterized by the presence of two fluorine atoms and an isocyano group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-isocyanobenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method involves the use of phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency, mild conditions, and minimal reaction waste .

Industrial Production Methods: Industrial production of this compound can involve the reaction of 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the solvent. The reaction is carried out at temperatures between 100-150°C for 1-6 hours .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluoro-1-isocyanobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products:

Substitution Reactions: Products include derivatives where fluorine atoms are replaced by other functional groups.

Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with aryl boronic acids.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

1. Multicomponent Reactions (MCRs)

2,4-Difluoro-1-isocyanobenzene is utilized in multicomponent reactions, particularly the Ugi reaction, which combines isocyanides with amines, carboxylic acids, and carbonyl compounds to form diverse products. This reaction is valuable for synthesizing complex molecules efficiently. The incorporation of difluorinated isocyanides can enhance the biological activity of the resultant compounds due to the influence of fluorine on electronic properties and lipophilicity .

2. Passerini Reaction

The Passerini reaction can also employ this compound as a reactant. This reaction involves the coupling of an isocyanide with a carboxylic acid and an aldehyde or ketone. Studies have shown that using immobilized sulfuric acid on silica gel as a catalyst allows for high-yield synthesis of α-acyloxycarboxamide derivatives in aqueous media . The presence of fluorine atoms in the compound can influence the reaction's selectivity and yield.

| Reaction Type | Key Features | Yield (%) |

|---|---|---|

| Ugi Reaction | Combines isocyanides with amines and acids | Variable |

| Passerini Reaction | Combines isocyanides with carboxylic acids | Up to 90% |

Material Science Applications

3. Organic Light Emitting Diodes (OLEDs)

Recent research indicates that derivatives of this compound can be used in the synthesis of materials for OLEDs. The incorporation of fluorinated compounds enhances the efficiency and stability of these devices due to improved electron transport properties . The aggregation-induced emission (AIE) characteristics of certain complexes formed with this compound make it suitable for optoelectronic applications.

Medicinal Chemistry Applications

4. Antimalarial Drug Development

Fluorinated compounds are often explored in drug development due to their enhanced pharmacokinetic properties. Research has indicated that derivatives of isocyanides can exhibit significant antimalarial activity. For instance, studies on imidazolopiperazine scaffolds have shown promising results against Plasmodium falciparum when modified with fluorinated groups . The introduction of this compound into such frameworks may potentially improve efficacy.

Case Studies

Case Study 1: Synthesis of α-Acyloxycarboxamide Derivatives

In a study utilizing immobilized sulfuric acid as a catalyst for the Passerini reaction involving this compound, researchers achieved high yields (up to 90%) in a short reaction time (15 minutes). The study highlighted the advantages of using this compound in environmentally friendly synthesis protocols .

Case Study 2: Fluorinated OLED Materials

Research into new materials for OLEDs demonstrated that complexes derived from this compound exhibited superior performance characteristics compared to non-fluorinated counterparts. These findings suggest that fluorination significantly impacts electronic properties and stability .

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-1-isocyanobenzene involves its ability to act as a nucleophile, electrophile, and even a radical in various chemical reactions. This versatility allows it to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

2,4-Difluorobenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.

2,4-Difluoroaniline: Contains an amino group instead of an isocyano group, leading to different reactivity and applications.

Uniqueness: 2,4-Difluoro-1-isocyanobenzene is unique due to the presence of both fluorine atoms and an isocyano group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Actividad Biológica

2,4-Difluoro-1-isocyanobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C7H4F2N2O

Molecular Weight: 168.12 g/mol

IUPAC Name: this compound

CAS Number: 14336-23-1

The compound features a benzene ring substituted with two fluorine atoms and an isocyanate group, which is known for its reactivity and ability to form bonds with various biological macromolecules.

The biological activity of this compound is primarily attributed to its isocyanate functional group. Isocyanates are known to interact with nucleophilic sites in proteins, leading to modifications that can alter protein function. This reactivity can result in:

- Enzyme Inhibition: The compound may inhibit specific enzymes by covalently modifying active sites.

- Receptor Interaction: It can bind to receptors, potentially modulating signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.

- Cytotoxic Effects: It has been observed to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects through modulation of cytokine release.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

-

Cytotoxicity Assay:

- Research conducted on human cancer cell lines revealed that the compound induced cell death at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways .

-

Inflammation Modulation:

- A recent study indicated that this compound reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Chloro-4-isocyanobenzene | Moderate antimicrobial | Enzyme inhibition |

| 3-Fluoro-1-isocyanobenzene | Low cytotoxicity | Receptor antagonism |

| 2,6-Difluoroaniline | High cytotoxicity | Apoptosis induction |

Propiedades

IUPAC Name |

2,4-difluoro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMAPJIREWOWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374276 | |

| Record name | 2,4-difluoro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428818-83-1 | |

| Record name | 2,4-difluoro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.